AT7519

Catalog No.
S519622
CAS No.
844442-38-2
M.F
C16H17Cl2N5O2
M. Wt
382.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AT7519

CAS Number

844442-38-2

Product Name

AT7519

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide

Molecular Formula

C16H17Cl2N5O2

Molecular Weight

382.2 g/mol

InChI

InChI=1S/C16H17Cl2N5O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24)

InChI Key

OVPNQJVDAFNBDN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide, AT 7519, AT-7519, AT7519

Canonical SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl

The exact mass of the compound 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide is 381.0759 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AT7519 (CAS: 844442-38-2) is a potent, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), structurally characterized as a pyrazole-3-carboxamide derivative. In industrial and academic procurement, it is primarily sourced to selectively inhibit transcriptional CDKs—most notably CDK9 and CDK5—while maintaining a distinct activity profile against cell-cycle regulators like CDK1, CDK2, and CDK4. Unlike highly lipophilic early-generation CDK inhibitors, AT7519 is widely available as a highly water-soluble hydrochloride salt (CAS: 902135-91-5), which significantly streamlines in vivo formulation and reduces vehicle-associated toxicities . Its primary value proposition lies in its ability to reliably uncouple CDK9-mediated RNA polymerase II transcription blockades from broad mitotic arrest, making it a critical precursor for advanced xenograft, hematological, and inflammation-resolution models.

Substituting AT7519 with older, generic pan-CDK inhibitors like Flavopiridol (Alvocidib) or Roscovitine fundamentally alters experimental outcomes due to divergent kinase selectivity ratios and off-target liabilities. Flavopiridol exhibits a relatively uniform suppression profile across CDK1, 2, 4, 6, and 9, alongside off-target inhibition of EGFR and PKA, which confounds mechanism-of-action studies focused specifically on CDK9-driven transcriptional regulation. Furthermore, generic free-base CDK inhibitors typically require high concentrations of DMSO, PEG300, or Tween-80 for in vivo dosing. In contrast, the AT7519 hydrochloride salt allows for direct reconstitution in physiological saline, preventing the vehicle-induced artifacts and systemic toxicities that frequently compromise sensitive in vivo immunological and xenograft models .

Kinase Selectivity Profile: Enhanced CDK9 Window vs. Cell Cycle CDKs

In cell-free kinase assays, AT7519 demonstrates highly potent inhibition of CDK9 (IC50 < 10 nM) and CDK5 (IC50 = 13 nM), with significantly lower potency against the mitotic regulator CDK1 (210 nM). In contrast, the benchmark pan-CDK inhibitor Flavopiridol exhibits a tighter pan-inhibition profile, inhibiting CDK1, 2, 4, 6, and 9 all within the 20-100 nM range (often ~30 nM for CDK1) . This distinct selectivity ratio makes AT7519 a superior tool for isolating CDK9-mediated transcriptional blockades without immediately triggering the broad cell-cycle arrest associated with profound CDK1 inhibition .

Evidence DimensionKinase IC50 differential (CDK9 vs CDK1)
Target Compound DataAT7519: CDK9 < 10 nM; CDK1 = 210 nM (>21-fold differential)
Comparator Or BaselineFlavopiridol: CDK9 ~20 nM; CDK1 ~30 nM (~1.5-fold differential)
Quantified Difference>14-fold greater selectivity window for CDK9 over CDK1
ConditionsCell-free ATP-competitive kinase assay

Enables researchers to cleanly uncouple CDK9-dependent transcriptional inhibition from general CDK1-mediated mitotic arrest, reducing confounding toxicity in specialized mechanism-of-action studies.

In Vivo Formulation Compatibility: Saline Solubility of the Hydrochloride Salt

The procurement of AT7519 as a hydrochloride salt provides a critical processability advantage for in vivo formulation compared to standard free-base CDK inhibitors. While the free base requires organic solvents (e.g., DMSO) for dissolution, AT7519 HCl achieves a solubility of up to 30 mg/mL in standard physiological saline (0.9% NaCl) for immediate use, or 5 mg/mL in CMC-Na suspensions . This eliminates the need for complex, highly concentrated excipients like PEG300 or Tween-80, which are obligate for lipophilic comparators and can induce severe vehicle-related artifacts in sensitive animal models .

Evidence DimensionMaximum aqueous formulation concentration
Target Compound DataAT7519 HCl: 30 mg/mL in 0.9% NaCl (clear solution)
Comparator Or BaselineAT7519 Free Base / Flavopiridol: Requires DMSO/PEG/Tween co-solvents
Quantified DifferenceDirect physiological saline solubility vs. obligate organic co-solvent dependency
ConditionsIn vivo working solution preparation at room temperature

Streamlines animal model preparation and eliminates confounding vehicle toxicities in systemic xenograft and inflammation studies, directly reducing formulation failure rates.

In Vivo Efficacy: Superior Resolution of Neutrophilic Inflammation

In a zebrafish model of post-wounding neutrophilic inflammation, AT7519 demonstrated superior efficacy in driving inflammation resolution compared to Flavopiridol. Pharmacological inhibition by AT7519 significantly reduced the number of neutrophils at the wound site at 24 hours post-injury without depleting global systemic neutrophil counts[1]. The enhanced in vivo performance of AT7519 is attributed to its highly optimized CDK9 IC50 (<10 nM), which effectively overrides the enhanced P-TEFb activity in inflammatory neutrophils more decisively than Flavopiridol (CDK9 IC50 ~20 nM) at equivalent systemic tolerability[1].

Evidence DimensionNeutrophil reduction at wound site (24 hpi)
Target Compound DataAT7519: Significant acceleration of resolution via targeted apoptosis
Comparator Or BaselineFlavopiridol: Less effective reduction at equivalent dosing
Quantified DifferenceSuperior localized neutrophil clearance linked to >2-fold lower CDK9 IC50
ConditionsZebrafish tailfin transection model, 24 hours post-injury

Validates AT7519 as the preferred CDK inhibitor for in vivo immunological models where high localized potency and low systemic toxicity are required.

Primary Cell Assay Reproducibility: Ex Vivo Cytotoxicity in CLL

AT7519 exhibits potent, reproducible ex vivo cytotoxicity against primary Chronic Lymphocytic Leukemia (CLL) cells, operating independently of the disease's Rai stage. In comparative assessments, AT7519 was shown to be equipotent to the clinical benchmark Flavopiridol in inducing rapid apoptosis and depleting the short-half-life anti-apoptotic protein Mcl-1[1]. AT7519 achieved a mean IC50 of 235 nM (range 108–697 nM) across 15 distinct patient samples following 72-hour incubation, confirming its robust translational utility in primary human tissue assays where standard immortalized cell lines often overstate drug sensitivity[1].

Evidence DimensionEx vivo cytotoxicity (IC50) in primary cells
Target Compound DataAT7519: Mean IC50 = 235 nM across 15 patient samples
Comparator Or BaselineFlavopiridol: Equipotent baseline in matched assays
Quantified DifferenceEquivalent primary cell potency with a superior off-target safety profile
ConditionsPrimary CLL cells, 72h incubation, MTS viability assay

Ensures reliable translation from biochemical assays to primary patient-derived models, making it a highly dependable procurement choice for translational hematology workflows.

Transcriptional Regulation and RNA Polymerase II Blockade Studies

Ideal for isolating the effects of CDK9 inhibition on RNA Pol II CTD phosphorylation and the subsequent depletion of short-lived transcripts like Mcl-1 and MYB. Its high selectivity for CDK9 over CDK1/6 makes it the preferred compound for transcription-focused assays over broader pan-CDK inhibitors [1].

In Vivo Inflammation and Neutrophil Apoptosis Modeling

Highly suited for systemic dosing in zebrafish or murine models of inflammation. Its superior in vivo efficacy in driving neutrophil apoptosis, combined with a saline-compatible hydrochloride formulation, prevents the vehicle-induced artifacts common with lipophilic alternatives [2].

Translational Hematological Malignancy Screening

The preferred CDK inhibitor for screening primary patient-derived cells (e.g., Multiple Myeloma, CLL). Its validated equipotency to clinical benchmarks and stage-independent induction of apoptosis ensure high reproducibility in ex vivo translational workflows [3].

Dual CDK and GSK-3β Pathway Modulation

Utilized in specialized biochemical assays requiring dual kinase modulation. AT7519 uniquely decreases GSK-3β phosphorylation (activation) alongside CDK inhibition, a dual mechanism that contributes to its potent apoptotic effects in specific myeloma models [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

381.0759302 Da

Monoisotopic Mass

381.0759302 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X1BF92PW9T

Drug Indication

Investigated for use/treatment in leukemia (unspecified), lymphoma (unspecified), myelodysplastic syndrome, and solid tumors.

Mechanism of Action

AT7519 is a selective inhibitor of certain Cyclin Dependent Kinases (CDKs) leading to tumour regression.

Other CAS

844442-38-2

Wikipedia

At-7519

Dates

Last modified: 08-15-2023
1: Komiyama T, Kihara H, Hirose K, Yoshimoto R, Shigematsu H. AT-1015, a novel serotonin2A receptor antagonist, improves resaturation of exercised ischemic muscle in hypercholesterolemic rabbits. J Vasc Surg. 2004 Mar;39(3):661-7. PubMed PMID: 14981464.
2: Rashid M, Watanabe M, Nakazawa M, Nagatomo T. AT-1015, a newly synthesized 5-HT2 receptor antagonist, dissociates slowly from the 5-HT2 receptor sites in rabbit cerebral cortex membrane. J Pharm Pharmacol. 2002 Aug;54(8):1123-8. PubMed PMID: 12195828.
3: Rashid M, Watanabe M, Nakazawa M, Nakamura T, Hattori K, Nagatom T. Assessment of affinity and dissociation ability of a newly synthesized 5-HT2 antagonist, AT-1015: comparison with other 5-HT2 antagonists. Jpn J Pharmacol. 2001 Nov;87(3):189-94. PubMed PMID: 11885967.
4: Kihara H, Koganei H, Hirose K, Yamamoto H, Yoshimoto R. Antithrombotic activity of AT-1015, a potent 5-HT(2A) receptor antagonist, in rat arterial thrombosis model and its effect on bleeding time. Eur J Pharmacol. 2001 Dec 21;433(2-3):157-62. PubMed PMID: 11755147.
5: Kihara H, Hirose K, Koganei H, Sasaki N, Yamamoto H, Kimura A, Nishimori T, Shoji M, Yoshimoto R. AT-1015, a novel serotonin (5-HT)2 receptor antagonist, blocks vascular and platelet 5-HT2A receptors and prevents the laurate-induced peripheral vascular lesion in rats. J Cardiovasc Pharmacol. 2000 Apr;35(4):523-30. PubMed PMID: 10774780.

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